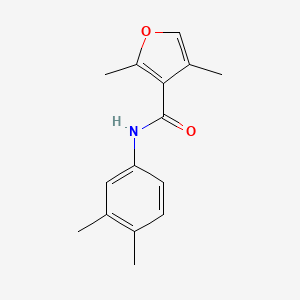
N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) directly bonded to a nitrogen atom (N). In this case, the nitrogen atom is also bonded to a phenyl group, which is a ring of six carbon atoms, with two methyl groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. Two of the carbon atoms in the furan ring would be substituted with methyl groups. The 3rd carbon atom in the furan ring would be bonded to a carboxamide group, which consists of a carbonyl group (C=O) and an amine group (NH2). The nitrogen atom in the amine group would be bonded to a phenyl ring, which has two methyl groups attached at the 3rd and 4th positions .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other amides and furans. Amides can undergo hydrolysis to form carboxylic acids and amines. Furans can participate in electrophilic aromatic substitution reactions .科学的研究の応用
Chemical Structure and Interactions
The structural and interaction studies of related compounds, such as formamidine pesticides, highlight the importance of specific functional groups in stabilizing molecular interactions through hydrogen bonding and π-π interactions. For instance, a study on the crystal structure of a formamidine pesticide reveals the stabilization of the crystal structure by C—H⋯N hydrogen bonds and weak intermolecular C—H⋯π and π–π interactions, indicating potential for similar interactions in N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide (Lee et al., 2013).
Polymeric Applications
The development of rigid-rod polyamides and polyimides derived from similar molecular structures suggests potential for N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide in advanced polymer synthesis. Such polymers are characterized by high glass transition temperatures and excellent thermal stability, applicable in high-performance materials (Spiliopoulos et al., 1998).
Catalytic Applications
Research on bis(carboxamide) proligands derived from structurally related compounds underscores the potential for catalytic applications. The synthesis and structural characterization of these proligands reveal insights into their reactivity and potential for use in catalytic processes, such as hydroamination/cyclization reactions (Gott et al., 2007).
Organic Synthesis and Characterization
Studies on the synthesis and structural analysis of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide provide a framework for understanding the synthetic routes and characterization techniques applicable to N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide. These include spectral characterization and crystal structure analysis, valuable for the detailed study of similar compounds (Polo-Cuadrado et al., 2021).
Electrochromic and Electrofluorescent Materials
The synthesis and characterization of novel polyamides containing triphenylamine groups, which exhibit strong fluorescence and electrochromic properties, suggest potential applications for N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide in the development of electrochromic and electrofluorescent materials. These materials offer promising applications in smart windows and display technologies (Liou & Chang, 2008).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCAXLTDLKRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
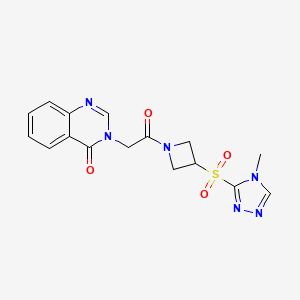

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
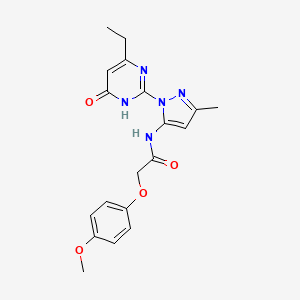
![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)
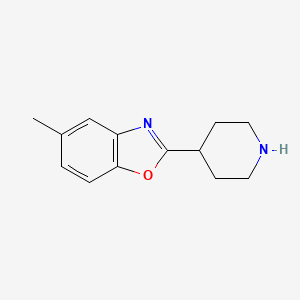
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)
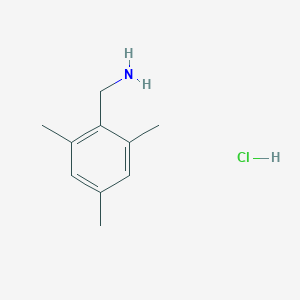

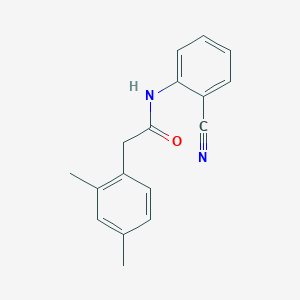
![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)
![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)